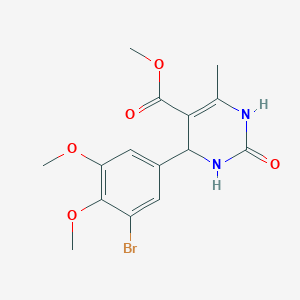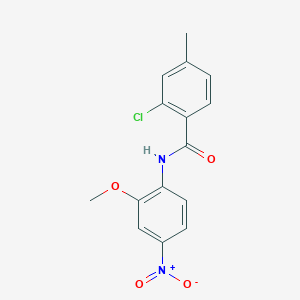
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide
Vue d'ensemble
Description
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide, also known as CDMB, is a chemical compound that has been synthesized for use in scientific research. It is a potent inhibitor of the protein kinase CK1δ, which has important roles in cellular processes such as circadian rhythm regulation and DNA damage response.
Mécanisme D'action
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide works by inhibiting the activity of CK1δ, a protein kinase that phosphorylates many key proteins involved in cellular processes. By inhibiting CK1δ, this compound disrupts the regulation of various cellular processes, including the circadian clock and DNA damage response. This compound has been shown to be a selective inhibitor of CK1δ, with little or no effect on other protein kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of CK1δ by this compound has been shown to disrupt the circadian clock, leading to altered sleep-wake cycles and other physiological processes. In addition, this compound has been shown to inhibit DNA damage response, leading to increased sensitivity to DNA-damaging agents. This compound has also been shown to have anti-proliferative effects on cancer cells, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK1δ, making it a useful tool for investigating the role of this protein kinase in various cellular processes. This compound has also been extensively characterized using various analytical techniques, ensuring its purity and quality. However, this compound has some limitations as well. It is a synthetic compound, which can limit its availability and increase its cost. In addition, this compound may have off-target effects on other protein kinases, which can complicate its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide. One area of interest is the development of this compound-based therapeutics for various diseases, including cancer and neurodegenerative disorders. In addition, further investigation into the role of CK1δ in circadian rhythm regulation and DNA damage response is needed to fully understand the potential applications of this compound. Finally, the development of new and improved synthetic methods for this compound may increase its availability and decrease its cost, making it more accessible for scientific research.
Applications De Recherche Scientifique
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide has been used in a variety of scientific research applications, particularly in the field of circadian rhythm regulation. It has been shown to inhibit CK1δ activity, which plays a key role in the regulation of the circadian clock. In addition, this compound has been used to investigate the role of CK1δ in DNA damage response and cancer cell proliferation. This compound has also been used in the development of new therapeutics for various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-chloro-N-(9-ethylcarbazol-3-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-3-25-20-7-5-4-6-16(20)18-13-15(9-11-21(18)25)24-22(26)17-10-8-14(2)12-19(17)23/h4-13H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNDZLSROIWZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)C)Cl)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10-bromo-6-(2,3-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960382.png)

![ethyl 4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3960395.png)

![N-(3-chloro-4-methylphenyl)-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-(4-morpholinyl)benzamide](/img/structure/B3960401.png)
![4-chloro-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3960406.png)
methyl]-8-quinolinol](/img/structure/B3960424.png)


![4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B3960459.png)

![3-{[2-(2-methoxyphenoxy)propanoyl]amino}benzoic acid](/img/structure/B3960462.png)